molecular formula C30H32ClN3O4 B2586935 3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride CAS No. 2097899-46-0

3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride

Cat. No. B2586935
CAS RN: 2097899-46-0
M. Wt: 534.05
InChI Key: QABOKACMQUALPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride is a useful research compound. Its molecular formula is C30H32ClN3O4 and its molecular weight is 534.05. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations of Quinoline Derivatives

Quinoline derivatives, such as 3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride, are of significant interest in scientific research due to their broad applications, including their use as fluorophores in biochemistry and medicine for studying various biological systems. These derivatives are known for their efficient fluorescence and are widely used to study DNA and other biological systems, owing to their fused aromatic systems containing heteroatoms, which contribute to their sensitivity and selectivity. The synthesis of these derivatives often involves reactions with aminobenzoic acids or ethyl 4-aminobenzoate, leading to the production of new quinoline derivatives in high yields, highlighting their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Properties of Quinoline Derivatives

Quinoline derivatives synthesized from various substituents have been explored for their antimicrobial properties. Studies have demonstrated that certain 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[substituted]quinolines possess significant antibacterial activity against a range of bacterial strains, including both gram-positive and gram-negative bacteria, as well as fungi. These findings underline the therapeutic potential of quinoline derivatives in developing new antimicrobial agents, contributing to the field of medicinal chemistry and pharmaceutical sciences (Patel, Patel, & Chauhan, 2007).

Quinoline Derivatives in Corrosion Inhibition

The application of quinoline derivatives extends to the field of corrosion science, where they are investigated for their efficacy as corrosion inhibitors for metals in acidic environments. Studies on specific quinoline derivatives have shown remarkable inhibition efficiencies, indicating their potential in protecting metal surfaces against corrosion. This not only provides insights into the development of new corrosion inhibitors but also highlights the versatility of quinoline derivatives in industrial applications, contributing to materials science and engineering (Chen et al., 2021).

properties

IUPAC Name

(4-ethoxyphenyl)-[6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4.ClH/c1-4-37-24-9-5-21(6-10-24)30(34)27-20-31-28-14-13-25(36-3)19-26(28)29(27)33-17-15-32(16-18-33)22-7-11-23(35-2)12-8-22;/h5-14,19-20H,4,15-18H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABOKACMQUALPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride

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